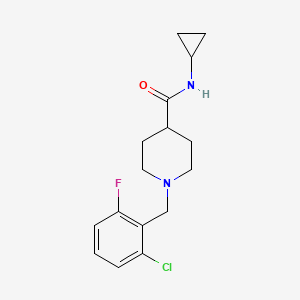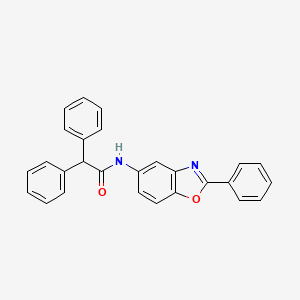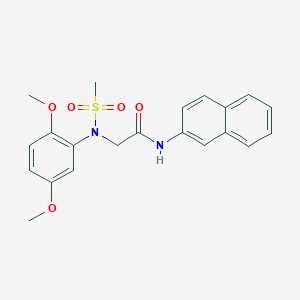
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide (DMNQ) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that has been shown to have a variety of biochemical and physiological effects, making it useful for a wide range of experiments.
Mécanisme D'action
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide is a potent oxidant that acts by generating ROS in cells. This can lead to oxidative damage to cellular components such as proteins, lipids, and DNA. The exact mechanism of action of N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide is not fully understood, but it is thought to involve the activation of cellular signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of mitochondrial respiration, and the activation of cellular signaling pathways. It has also been shown to have anti-inflammatory effects and to modulate the expression of genes involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide has several advantages for use in lab experiments, including its ability to induce oxidative stress and activate cellular signaling pathways. However, it also has several limitations, including its potential toxicity and the difficulty in controlling the level of oxidative stress induced.
Orientations Futures
Future research on N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide could focus on several areas, including the development of new synthetic methods for the compound, the investigation of its potential therapeutic applications, and the identification of new cellular targets and signaling pathways affected by the compound. Additionally, further studies could be conducted to better understand the limitations and potential risks associated with the use of N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide in lab experiments.
In conclusion, N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide is a synthetic molecule that has been extensively studied for its potential applications in scientific research. It has a variety of biochemical and physiological effects, making it useful for a wide range of experiments. While it has several advantages, it also has limitations and potential risks that should be carefully considered in future research.
Méthodes De Synthèse
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxyphenylacetonitrile with methylsulfonyl chloride and 2-naphthylglycine. The resulting product can then be purified using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide has been used in a variety of scientific research applications, including studies of oxidative stress, mitochondrial function, and cellular signaling pathways. It has also been used to investigate the role of reactive oxygen species (ROS) in disease processes such as cancer and neurodegeneration.
Propriétés
IUPAC Name |
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-27-18-10-11-20(28-2)19(13-18)23(29(3,25)26)14-21(24)22-17-9-8-15-6-4-5-7-16(15)12-17/h4-13H,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWRFCUWSDWHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(5-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5138554.png)
![5-cyano-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinamide](/img/structure/B5138559.png)
![N-ethyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5138562.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5138570.png)

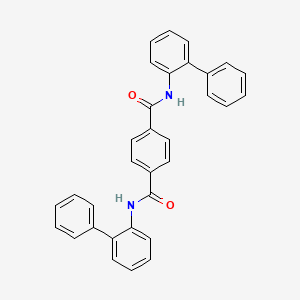
![4-bromo-3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5138584.png)
![1-allyl-5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138600.png)
![3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5138602.png)
![N-(4-fluorophenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5138606.png)
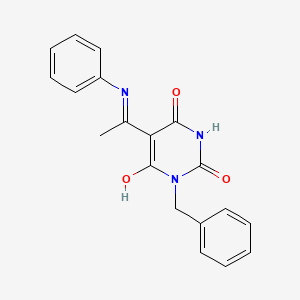
![N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide](/img/structure/B5138620.png)
